![molecular formula C17H15N3O4S B2877206 N-(1,3-benzodioxol-5-yl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide CAS No. 872594-21-3](/img/structure/B2877206.png)
N-(1,3-benzodioxol-5-yl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies. In
科学的研究の応用
Synthesis and Chemical Properties
Research has focused on developing efficient synthetic routes for compounds with structural similarities to "N-(1,3-benzodioxol-5-yl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide." For instance, Cui et al. (2018) developed a metal-free three-component domino reaction for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, demonstrating a strategy with excellent functional group tolerance and efficiency (Cui et al., 2018). Similarly, Kamila et al. (2011) described a microwave-assisted synthesis method for novel functionalized hydantoin derivatives, showcasing an efficient approach to synthesizing heterocyclic compounds (Kamila et al., 2011).
Pharmacological and Biological Applications
Several studies have explored the pharmacological and biological applications of compounds structurally related to "N-(1,3-benzodioxol-5-yl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide." For example, Stec et al. (2011) investigated the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, providing insights into modifications that could enhance metabolic stability and efficacy (Stec et al., 2011). Additionally, Shukla et al. (2012) studied glutaminase inhibitors for their therapeutic potential, identifying analogs with improved drug-like properties and efficacy in cancer models (Shukla et al., 2012).
Antimicrobial and Antiprotozoal Activity
Compounds with structural features similar to "N-(1,3-benzodioxol-5-yl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide" have shown promising antimicrobial and antiprotozoal activities. Pérez‐Villanueva et al. (2013) synthesized benzimidazole derivatives with strong activity against protozoa, such as Trichomonas vaginalis and Giardia intestinalis, highlighting their potential as therapeutic agents (Pérez‐Villanueva et al., 2013).
Antioxidant and Corrosion Inhibition
Yadav et al. (2015) investigated amino acid compounds as eco-friendly corrosion inhibitors, demonstrating the efficacy of such compounds in protecting materials, which suggests potential industrial applications (Yadav et al., 2015).
作用機序
Target of Action
CCG-195308, also known as N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide, primarily targets the Rho pathway . The Rho pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival .
Mode of Action
CCG-195308 acts as a small-molecule inhibitor of RhoA transcriptional signaling . It operates downstream of Rho, blocking the activation of serum response factor (SRF) transcription .
Biochemical Pathways
CCG-195308 affects the Rho pathway-mediated signaling . This pathway is involved in the regulation of various cellular processes, including cell cycle progression, cell morphology, and gene expression . By inhibiting this pathway, CCG-195308 can potentially alter these processes.
Pharmacokinetics
The study of drug disposition in the human body, which includes absorption, distribution, metabolism, and excretion (adme), is an integral part of drug development and rational pharmacotherapy
Result of Action
CCG-195308 has shown activity in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells and inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell lines .
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c21-16(19-12-3-4-14-15(8-12)24-11-23-14)10-25-17-18-5-6-20(17)9-13-2-1-7-22-13/h1-8H,9-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJHYKLDMMBRQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=CN3CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。